11-Hydroxyrankinidine

Description

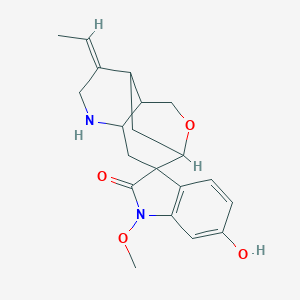

Structure

3D Structure

Properties

IUPAC Name |

(7Z)-7-ethylidene-6'-hydroxy-1'-methoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4/c1-3-11-9-21-16-8-20(18-7-13(11)14(16)10-26-18)15-5-4-12(23)6-17(15)22(25-2)19(20)24/h3-6,13-14,16,18,21,23H,7-10H2,1-2H3/b11-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALAMCOLIJTCTR-QDEBKDIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122590-03-8 | |

| Record name | 11-Hydroxyrankinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biological Genesis of 11-Hydroxyrankinidine: A Deep Dive into its Biosynthetic Pathway

For Immediate Release

GELSEMIUM, UK – December 9, 2025 – An in-depth analysis of the biosynthetic pathway of 11-Hydroxyrankinidine, a monoterpene indole (B1671886) alkaloid (MIA) found in plants of the Gelsemium genus, reveals a fascinating enzymatic process orchestrated by a specific cytochrome P450 enzyme. This technical guide provides a comprehensive overview of the biological origin of this complex natural product, catering to researchers, scientists, and drug development professionals.

This compound is a member of the humantenine-type alkaloids and is isolated from plant species such as Gelsemium elegans and Gelsemium rankinii. Its intricate chemical architecture originates from the general MIA pathway, which commences with the precursor strictosidine (B192452). The biosynthesis of the vast array of Gelsemium alkaloids, including the humantenine (B602792) family, follows a divergent path after the formation of the strictosidine aglycone.

A pivotal discovery in understanding the formation of this compound has been the identification of a conserved gene cluster in Gelsemium sempervirens. This cluster is instrumental in the late-stage modifications of humantenine-type alkaloids. Central to this process is the enzyme designated RH11H3, a cytochrome P450 monooxygenase. This enzyme is responsible for the stereo- and regio-selective hydroxylation of the indole nucleus at the C-11 position of a rankinidine (B1678811) precursor.

This hydroxylation event is a critical step, leading directly to the formation of this compound. Subsequent enzymatic modifications, such as methylation by enzymes like RH11OMT, which is also found in the same gene cluster, can further diversify the alkaloid profile within the plant.

Quantitative Data Summary

At present, specific enzyme kinetic parameters for RH11H3, such as Michaelis constant (K_m) and maximum reaction velocity (V_max), are not extensively documented in publicly accessible literature. Further enzymatic characterization is required to quantify the efficiency and substrate specificity of this hydroxylation step. The following table summarizes the type of quantitative data that is crucial for a complete understanding of this biosynthetic step and will be populated as research progresses.

| Parameter | Value | Substrate | Experimental Conditions | Reference |

| K_m | Data not available | Rankinidine | To be determined | |

| V_max | Data not available | Rankinidine | To be determined | |

| k_cat | Data not available | Rankinidine | To be determined | |

| k_cat/K_m | Data not available | Rankinidine | To be determined |

Experimental Protocols

The elucidation of the function of RH11H3 and the analysis of its product, this compound, involve a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of RH11H3 in Saccharomyces cerevisiae

This protocol describes the functional expression of the cytochrome P450 enzyme RH11H3 in a yeast system, a common platform for characterizing plant-based enzymes.

-

Gene Synthesis and Cloning: The coding sequence of RH11H3 from Gelsemium sempervirens is codon-optimized for expression in S. cerevisiae and synthesized commercially. The gene is then cloned into a yeast expression vector, such as pYES-DEST52, which typically contains a galactose-inducible GAL1 promoter and a selectable marker.

-

Yeast Transformation: The expression vector containing RH11H3 is transformed into a suitable S. cerevisiae strain (e.g., WAT11) which also expresses a cytochrome P450 reductase, essential for the activity of RH11H3. Transformation is achieved using the lithium acetate/polyethylene glycol method.

-

Culture and Induction: Transformed yeast cells are grown in a selective medium lacking the appropriate nutrient (e.g., uracil) to maintain the plasmid. A pre-culture is grown in a glucose-containing medium to repress the GAL1 promoter. For protein expression, cells are transferred to a galactose-containing medium to induce the expression of RH11H3.

-

Microsome Isolation: After induction, yeast cells are harvested by centrifugation. The cell pellet is washed and then mechanically disrupted using glass beads in a homogenization buffer. The cell lysate is centrifuged at a low speed to remove cell debris, followed by a high-speed ultracentrifugation to pellet the microsomal fraction, which contains the expressed enzyme. The microsomal pellet is resuspended in a storage buffer and stored at -80°C.

Protocol 2: In Vitro Enzyme Assay for RH11H3 Activity

This assay is designed to determine the catalytic activity of the heterologously expressed RH11H3 enzyme.

-

Reaction Mixture Preparation: The assay is performed in a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4). The reaction mixture contains the isolated yeast microsomes containing RH11H3, the substrate rankinidine (dissolved in a suitable solvent like DMSO), and a source of reducing equivalents, typically an NADPH regenerating system (including NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the NADPH regenerating system. The mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for a specific period (e.g., 1-2 hours).

-

Reaction Termination and Product Extraction: The reaction is quenched by the addition of a solvent such as ethyl acetate. The mixture is vortexed, and the organic phase containing the product is separated by centrifugation. The solvent is then evaporated to concentrate the product.

-

Product Analysis: The extracted product is redissolved in a suitable solvent (e.g., methanol) and analyzed by UPLC-MS/MS to detect the formation of this compound.

Protocol 3: UPLC-MS/MS Analysis of this compound

This protocol outlines a sensitive and specific method for the detection and quantification of this compound.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

-

Gradient Program: A typical gradient might start at 5% B, increase to 95% B over several minutes, hold for a short period, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored. For this compound (C₂₀H₂₂N₂O₄, MW: 370.4), the precursor ion would be [M+H]⁺ at m/z 371. The specific product ions would be determined by infusion of a pure standard.

-

Instrument Parameters: Capillary voltage, cone voltage, desolvation gas flow, and collision energy are optimized for maximum signal intensity.

-

Visualizing the Biosynthetic Logic

To illustrate the key relationships in the biological origin of this compound, the following diagrams have been generated using the DOT language.

An In-depth Technical Guide to 11-Hydroxyrankinidine: Structure, Properties, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyrankinidine is a naturally occurring, complex monoterpenoid indole (B1671886) alkaloid of the humantenine (B602792) type. First isolated from the plant Gelsemium elegans, a species renowned for its diverse and biologically active chemical constituents, this compound is of growing interest to the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, serving as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound was first isolated and its structure elucidated in 1989. It is classified as a humantenine-type alkaloid, characterized by a complex polycyclic ring system.

Chemical Structure:

While a 2D chemical structure diagram is not available in the public domain, its identity is confirmed by its molecular formula and spectroscopic data. The structure was originally determined by spectral comparison with the known alkaloids rankinidine (B1678811) and humantenirine.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₄N₂O₄ | [1][2] |

| Molecular Weight | 356.42 g/mol | [2] |

| CAS Number | 122590-03-8 | [1][2] |

| Type of Compound | Monoterpenoid Indole Alkaloid | |

| Alkaloid Class | Humantenine-type | |

| Natural Source | Gelsemium elegans | [1] |

| Appearance | Amorphous powder | |

| Solubility | Soluble in DMSO | [1] |

Spectroscopic Data

The structural elucidation of this compound was primarily based on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR). The reported ¹H-NMR data provides key insights into the proton environment of the molecule.

Table 2: ¹H-NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J in Hz) | Proton Assignment |

| 7.14 | d, J = 8.1 | H-9 |

| 6.56 | d, J = 2.4 | H-12 |

| 6.48 | dd, J = 8.1, 2.4 | H-10 |

Note: The complete ¹H-NMR and ¹³C-NMR data are not fully available in the reviewed literature. The provided data is from the initial isolation report.

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound is limited in the public domain, the broader class of alkaloids from Gelsemium elegans has been extensively studied and shown to possess a range of pharmacological effects. These activities provide a basis for predicting the potential therapeutic applications of this compound.

Alkaloids from Gelsemium elegans have demonstrated:

-

Cytotoxic and Anti-tumor Activity: Many alkaloids from this plant have been evaluated for their ability to inhibit the growth of various cancer cell lines.[3][4]

-

Anti-inflammatory Effects: Extracts and isolated compounds from Gelsemium elegans have shown potential in modulating inflammatory pathways.[5]

-

Analgesic Properties: The plant has a history of use in traditional medicine for pain relief, and modern studies have investigated the analgesic effects of its alkaloid constituents.[4][5]

Given its structural similarity to other bioactive humantenine-type alkaloids, it is plausible that this compound may also exhibit cytotoxic, anti-inflammatory, or analgesic properties. Further research is required to fully characterize its biological activity profile.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Gelsemium elegans would typically involve a multi-step process. The logical workflow for such an isolation is depicted below.

Caption: General workflow for the isolation and purification of alkaloids.

Protocol Details:

-

Extraction: The dried and powdered plant material of Gelsemium elegans is typically extracted with an organic solvent like methanol or ethanol (B145695) to obtain a crude extract.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. Non-alkaloidal components are removed by extraction with an immiscible organic solvent. The aqueous layer is then basified, and the deprotonated alkaloids are extracted back into an organic solvent.

-

Chromatography: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. This often involves column chromatography on silica gel or alumina, followed by high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including this compound.

Structural Elucidation

The determination of the chemical structure of an isolated natural product is a critical step. The logical relationship between different analytical techniques for structure elucidation is shown below.

Caption: Analytical techniques for natural product structure elucidation.

Protocol Details:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition, leading to the molecular formula.

-

UV-Visible and Infrared Spectroscopy: UV-Vis spectroscopy provides information about the presence of chromophores, while IR spectroscopy helps in identifying functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) experiments provide information about the chemical environment of individual protons and carbon atoms. 2D NMR experiments (such as COSY, HSQC, and HMBC) are then used to establish the connectivity between atoms and piece together the molecular structure.

-

X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.

In Vitro Biological Assays

To evaluate the potential biological activities of this compound, a variety of in vitro assays can be employed.

This assay is used to assess the effect of the compound on cell viability and proliferation, which is indicative of potential anti-cancer activity.[6][7]

Protocol Overview:

-

Cell Culture: Human cancer cell lines are cultured in a suitable medium in 96-well plates.

-

Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol Overview:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of this compound, followed by stimulation with LPS to induce an inflammatory response and NO production.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated for each concentration, and the IC₅₀ value is determined.

While this is an in vivo assay, it is a common method for evaluating the analgesic potential of natural products.

Protocol Overview (e.g., Acetic Acid-Induced Writhing Test in Mice):

-

Animal Grouping: Mice are divided into control and treatment groups.

-

Compound Administration: The treatment groups are administered with different doses of this compound, while the control group receives the vehicle.

-

Induction of Pain: After a specific period, a solution of acetic acid is injected intraperitoneally to induce abdominal writhing (a pain response).

-

Observation: The number of writhes for each mouse is counted for a set duration.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each dose, which indicates the analgesic effect.

Signaling Pathways

Currently, there is no specific information available in the literature regarding the signaling pathways modulated by this compound. Future research in this area is crucial to understand its mechanism of action. Based on the known activities of other alkaloids from Gelsemium elegans, potential signaling pathways that could be investigated are those involved in apoptosis (e.g., caspase activation), inflammation (e.g., NF-κB signaling), and pain perception.

Conclusion

This compound is a structurally complex natural product with potential for interesting biological activities, given its origin and chemical class. This guide has summarized the currently available information on its chemical structure, properties, and potential for bioactivity. Significant gaps in knowledge remain, particularly concerning its full spectroscopic characterization, biological activity profile, and mechanism of action. Further research into this molecule is warranted to unlock its full therapeutic potential. This document serves as a valuable starting point for scientists and researchers embarking on the study of this intriguing alkaloid.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Alkaloids from Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

The Enigmatic Presence of 11-Hydroxyrankinidine in Gelsemium Species: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the natural abundance, analysis, and potential biological significance of 11-Hydroxyrankinidine, a lesser-studied monoterpenoid indole (B1671886) alkaloid within the Gelsemium genus. While quantitative data for many Gelsemium alkaloids are available, this guide highlights the current knowledge gap regarding the specific concentration of this compound and provides a framework for its future investigation.

Natural Abundance: An Unresolved Question

A thorough review of existing scientific literature reveals a notable absence of quantitative data for the natural abundance of this compound in any Gelsemium species. While studies have extensively profiled other alkaloids, such as gelsemine (B155926) and koumine, the concentration of this compound remains to be determined. One study on Gelsemium elegans did identify a related compound, 14-Hydroxyrankinidine, though its concentration was not reported.[1] This underscores the need for targeted analytical studies to ascertain the presence and concentration of this compound across different Gelsemium species and plant parts.

The following table summarizes the status of quantitative data for this compound and related compounds in prominent Gelsemium species based on the reviewed literature.

| Gelsemium Species | Compound | Plant Part | Concentration Data |

| Gelsemium elegans | This compound | Not Specified | Not Reported |

| 14-Hydroxyrankinidine | Not Specified | Present, but not quantified[1] | |

| Gelsemium sempervirens | This compound | Not Specified | Not Reported |

| Gelsemium rankinii | This compound | Not Specified | Not Reported |

Experimental Protocols for Quantification

While specific protocols for this compound are not available, established methods for the quantification of other Gelsemium alkaloids can be readily adapted. The following is a detailed experimental protocol based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for analyzing complex plant extracts.[2]

Plant Material Preparation and Extraction

-

Sample Collection and Preparation: Collect fresh plant material (e.g., leaves, stems, roots) from the desired Gelsemium species. Dry the material at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind it into a fine powder.

-

Extraction:

-

Accurately weigh a standardized amount of the powdered plant material (e.g., 1.0 g).

-

Add a defined volume of an appropriate extraction solvent (e.g., 70% methanol (B129727) in water).

-

Perform extraction using a suitable method such as ultrasonication or maceration for a specified duration.

-

Centrifuge the mixture to separate the supernatant from the solid plant debris.

-

Collect the supernatant and, if necessary, repeat the extraction process on the residue to ensure complete extraction of alkaloids.

-

Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) for UPLC-MS/MS analysis.

-

UPLC-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used for the separation of alkaloids (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient elution using two solvents is common. For example, Solvent A could be water with 0.1% formic acid, and Solvent B could be acetonitrile (B52724) or methanol with 0.1% formic acid. The gradient program should be optimized to achieve good separation of the target analyte from other compounds in the extract.

-

Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 35°C) to ensure reproducible retention times.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally effective for the analysis of alkaloids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound. The specific mass transitions would need to be determined by infusing a pure standard of the compound.

-

Optimization: Optimize key mass spectrometer parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy to maximize the signal intensity for this compound.

-

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be thoroughly validated according to established guidelines (e.g., ICH). Key validation parameters include:

-

Linearity: Establish a calibration curve using a series of standard solutions of this compound of known concentrations.

-

Accuracy: Determine the closeness of the measured values to the true values by analyzing samples spiked with a known amount of the standard.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Specificity: Ensure that the method can accurately measure the analyte of interest without interference from other components in the sample matrix.

Signaling Pathways: A Frontier for Discovery

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The biological activities of many Gelsemium alkaloids are attributed to their interaction with neuronal receptors, but the specific targets of this compound remain unknown. Future research in this area could involve:

-

In vitro receptor binding assays: To screen for potential interactions of this compound with a panel of neurotransmitter receptors.

-

Cell-based functional assays: To investigate the effect of this compound on downstream signaling events in relevant cell lines.

-

In vivo studies: To explore the physiological and behavioral effects of this compound in animal models.

Visualizing the Path Forward: Diagrams for Research Workflows

To aid researchers in their investigation of this compound, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

Conclusion

The natural abundance and biological activity of this compound in Gelsemium species represent a significant and exciting area for future research. While current literature lacks specific quantitative data and defined signaling pathways for this compound, the analytical methodologies and research strategies outlined in this guide provide a solid foundation for its investigation. Elucidating the role of this compound could not only enhance our understanding of the complex phytochemistry of the Gelsemium genus but also potentially unveil novel compounds with therapeutic applications. This technical guide encourages and equips the scientific community to embark on the exploration of this enigmatic alkaloid.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of 11-Hydroxyrankinidine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyrankinidine, a complex oxindole (B195798) alkaloid identified in Gelsemium elegans, belongs to the humantenine-type of monoterpenoid indole (B1671886) alkaloids (MIAs). While the early stages of MIA biosynthesis are well-established, the precise enzymatic steps leading to the formation of this compound remain to be fully elucidated. This technical guide synthesizes the current understanding of Gelsemium alkaloid biosynthesis to propose a putative pathway for this compound. Drawing parallels with analogous reactions in other plant species, this document outlines the likely enzymatic transformations, from the central precursor strictosidine (B192452) to the final hydroxylated oxindole structure. Furthermore, this guide provides representative experimental protocols for the characterization of the proposed biosynthetic enzymes and quantitative analysis of the alkaloids, serving as a foundational resource for researchers aiming to unravel this intricate metabolic route. The elucidation of this pathway holds significant potential for the biotechnological production of this and related pharmacologically active compounds.

Introduction

The genus Gelsemium is a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids (MIAs). Among these, this compound, an oxindole alkaloid isolated from Gelsemium elegans, has garnered interest due to its complex architecture and potential pharmacological properties. Like all MIAs, its biosynthesis is believed to originate from the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. However, the late-stage tailoring steps that sculpt the strictosidine backbone into the intricate humantenine-type oxindole structure of this compound are not yet experimentally verified.

This guide presents a putative biosynthetic pathway for this compound, constructed from established principles of MIA biosynthesis and enzymatic reactions reported for analogous compounds. The proposed pathway involves the conversion of an indole precursor to an oxindole scaffold, followed by a specific hydroxylation event. Understanding this pathway is crucial for harnessing the plant's metabolic machinery for the sustainable production of valuable alkaloids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with the universal MIA precursor, strictosidine. The pathway can be conceptually divided into three key stages:

-

Stage 1: Formation of the Core Indole Alkaloid Precursor. This stage follows the well-established initial steps of MIA biosynthesis.

-

Stage 2: Conversion to the Oxindole Scaffold. This critical step involves the oxidative rearrangement of an indole intermediate to form the characteristic oxindole core of rankinidine (B1678811).

-

Stage 3: Hydroxylation to Yield this compound. The final step is a regio-specific hydroxylation of the rankinidine molecule.

Diagram of the Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data Summary

Direct quantitative data for the biosynthesis of this compound is currently unavailable in the scientific literature. However, studies on related Gelsemium alkaloids provide a basis for expected values. The following table presents a hypothetical summary of potential quantitative data that could be obtained through the experimental protocols outlined in this guide.

| Parameter | Hypothetical Value | Method of Determination | Significance |

| Rankinidine 11-hydroxylase (Putative P450) | |||

| Km for Rankinidine | 10 - 100 µM | Enzyme kinetics assay with recombinant protein | Substrate affinity of the hydroxylase. |

| Vmax | 0.1 - 5 pkat/mg protein | Enzyme kinetics assay with recombinant protein | Maximum velocity of the hydroxylation reaction. |

| Alkaloid Content in G. elegans | |||

| Rankinidine | 50 - 500 µg/g dry weight | LC-MS/MS analysis of plant extracts | Precursor availability for this compound synthesis. |

| This compound | 10 - 100 µg/g dry weight | LC-MS/MS analysis of plant extracts | End-product accumulation in plant tissues. |

Detailed Experimental Protocols

The following protocols are representative methodologies that can be adapted to identify and characterize the enzymes involved in the biosynthesis of this compound.

Identification of Candidate Genes

A transcriptomics-based approach is a powerful tool for identifying candidate genes involved in specialized metabolite biosynthesis.

Experimental Workflow:

Caption: Workflow for candidate gene identification.

Methodology:

-

Plant Material: Collect various tissues (roots, stems, leaves) from Gelsemium elegans at different developmental stages.

-

RNA Extraction: Extract total RNA using a commercially available plant RNA extraction kit.

-

RNA Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).

-

Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome using software like Trinity.

-

Functional Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database) using BLASTx.

-

Candidate Gene Selection: Identify putative cytochrome P450 monooxygenases (P450s) and other enzyme classes potentially involved in oxindole formation and hydroxylation based on their annotation.

Heterologous Expression and Functional Characterization of a Candidate P450

To confirm the function of a candidate gene, it can be expressed in a heterologous host system, such as yeast (Saccharomyces cerevisiae).

Methodology:

-

Gene Cloning: Amplify the full-length open reading frame of the candidate P450 gene from G. elegans cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11), which co-expresses an Arabidopsis thaliana P450 reductase.

-

Protein Expression: Grow the transformed yeast cells in induction medium (e.g., containing galactose) to induce the expression of the P450 enzyme.

-

Enzyme Assays:

-

Prepare microsomes from the yeast cells.

-

Incubate the microsomes with the putative substrate (rankinidine for the hydroxylase) and NADPH.

-

Extract the reaction products with an organic solvent (e.g., ethyl acetate).

-

Analyze the products by LC-MS/MS and compare the retention time and mass spectrum with an authentic standard of this compound.

-

Quantitative Analysis of Alkaloids by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of rankinidine and this compound in plant tissues and enzyme assays.

Methodology:

-

Sample Preparation:

-

Plant Tissue: Homogenize freeze-dried plant material and extract with methanol.

-

Enzyme Assay: Quench the reaction and extract with ethyl acetate.

-

-

LC Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for rankinidine and this compound.

-

-

Quantification: Generate a standard curve using authentic standards of the alkaloids to quantify their concentrations in the samples.

Conclusion

The biosynthesis of this compound in Gelsemium plants represents a fascinating example of the chemical diversification of monoterpenoid indole alkaloids. While the complete pathway is yet to be definitively established, the proposed route, involving the conversion of an indole precursor to an oxindole and subsequent hydroxylation, provides a solid framework for future research. The experimental strategies outlined in this guide offer a roadmap for the identification and characterization of the elusive enzymes catalyzing these transformations. Unraveling this biosynthetic pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the metabolic engineering and biotechnological production of this and other valuable Gelsemium alkaloids.

Potential Therapeutic Targets of 11-Hydroxyrankinidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyrankinidine is a monoterpenoid indole (B1671886) alkaloid of the humantenine-type, isolated from Gelsemium elegans. While direct pharmacological data on this compound is limited, its structural relationship to other bioactive alkaloids from the Gelsemium genus provides a strong basis for inferring its potential therapeutic targets. This technical guide synthesizes the available information on related Gelsemium alkaloids to propose and explore the most probable molecular targets for this compound. The primary focus is on targets implicated in neurological disorders, pain, inflammation, and oncology. This document provides a comprehensive overview of these potential targets, summarizes relevant quantitative data from analogous compounds, details pertinent experimental methodologies, and visualizes key pathways and workflows to guide future research and drug discovery efforts.

Introduction to this compound and Gelsemium Alkaloids

The genus Gelsemium is a rich source of structurally complex and biologically active indole alkaloids. These compounds have been traditionally used in folk medicine for a variety of ailments, including pain, inflammation, and skin ulcers.[1] Modern phytochemical investigations have led to the isolation and characterization of numerous alkaloids, which are broadly classified into several structural types, including gelsemine-, koumine-, and humantenine-types.[2] this compound belongs to the humantenine (B602792) class of these alkaloids.

The pharmacological activities of Gelsemium alkaloids are diverse, with significant research highlighting their anti-tumor, anti-inflammatory, analgesic, and immunomodulatory properties.[3] A recurring theme in the mechanism of action of these compounds is their interaction with key receptors in the central nervous system, particularly inhibitory neurotransmitter receptors. Given the shared structural motifs among Gelsemium alkaloids, it is highly probable that this compound shares some of these biological activities and therapeutic targets.

Potential Therapeutic Targets

Based on the pharmacological profiles of structurally related Gelsemium alkaloids, the following are proposed as potential therapeutic targets for this compound.

Inhibitory Neurotransmitter Receptors

A primary mode of action for many Gelsemium alkaloids is the modulation of inhibitory neurotransmission in the central nervous system.

Glycine (B1666218) receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem. Several Gelsemium alkaloids, notably gelsemine (B155926), have been identified as agonists of GlyRs, particularly the α3 subtype.[4] This agonistic activity is believed to be a key mechanism behind the analgesic effects of these compounds in models of chronic pain. The modulation of GlyRs by these alkaloids can lead to a hyperpolarization of neurons, thus reducing neuronal excitability and dampening pain signals. However, it is noteworthy that one study reported humantenmine, another humantenine-type alkaloid, did not exhibit detectable activity on GlyRs, which introduces some uncertainty regarding the interaction of this compound with this target.[5][6]

GABA-A receptors are the major inhibitory neurotransmitter receptors in the brain and are the targets of benzodiazepines and barbiturates. Gelsemium alkaloids have been shown to modulate GABA-A receptors, which can contribute to their anxiolytic effects.[7] However, at higher, toxic doses, some alkaloids can act as antagonists, leading to convulsions.[8] This dual activity suggests that the interaction with GABA-A receptors is complex and dose-dependent. The potential for this compound to modulate GABA-A receptors makes this an important area for investigation, both for its therapeutic potential in anxiety disorders and for understanding its toxicological profile.

Cancer-Related Targets and Pathways

Several studies have demonstrated the cytotoxic effects of Gelsemium alkaloids against various cancer cell lines, suggesting that they may interfere with pathways essential for cancer cell proliferation and survival.[3][9]

For instance, certain gelsedine-type alkaloids have shown significant cytotoxicity against laryngeal tumor cell lines.[9] (+) gelsemine has also been reported to exhibit cytotoxic activity against PC12 cells.[2] The precise molecular targets within cancer cells have not been fully elucidated but could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. This suggests that 1-Hydroxyrankinidine could be investigated as a potential anti-cancer agent.

Mediators of Inflammation

The traditional use of Gelsemium for inflammatory conditions is supported by modern pharmacological studies demonstrating the anti-inflammatory effects of its alkaloid constituents.[8] The mechanisms underlying these effects are likely multifactorial but may involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or the suppression of pro-inflammatory cytokine production. These pathways are critical in the pathogenesis of various inflammatory diseases, and molecules that can modulate them are of significant therapeutic interest.

Quantitative Data for Related Gelsemium Alkaloids

While no specific quantitative data for this compound has been found, the following tables summarize the activity of related Gelsemium alkaloids to provide a comparative context for future studies.

Table 1: Cytotoxicity of Gelsemium Alkaloids

| Compound | Cell Line | Assay | Activity (IC₅₀) | Reference |

| (+) Gelsemine | PC12 (highly differentiated) | MTT | 31.59 µM | [2] |

| 11-methoxy-14,15-dihydroxyhumantenmine | Hep-2, LSC-1, TR-LCC-1, FD-LSC-1 | MTT | 10.9–12.1 μM | [9] |

| 11-methoxy-14-hydroxyhumantenmine | Hep-2, LSC-1, TR-LCC-1, FD-LSC-1 | MTT | 9.2–10.8 μM | [9] |

Table 2: Modulation of Glycine Receptors by Gelsemium Alkaloids

| Compound | Receptor Subtype | Effect | Potency (IC₅₀) | Reference |

| Gelsemine | α1β GlyR | Inhibition | 42.4 ± 4.4 µM | [4] |

| Koumine | α1 GlyR | Inhibition | 31.5 ± 1.7 µM | [5][6] |

| Gelsevirine | α1 GlyR | Inhibition | 40.6 ± 8.2 µM | [5][6] |

| Humantenmine | α1, α2, α3 GlyR | No detectable activity | - | [5][6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of the potential therapeutic targets of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effect of a compound on a cell line.

Materials:

-

Cell line of interest (e.g., PC12, Hep-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest dose of the test compound) and a negative control (medium only).

-

Incubate the plate for a further 48-72 hours.

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at 37°C with shaking.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

-

Wistar rats or Swiss albino mice

-

1% (w/v) carrageenan solution in sterile saline

-

This compound solution (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer

-

Animal handling equipment

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the animals into groups (n=6): vehicle control, positive control, and two to three groups for different doses of this compound.

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

-

Administer the vehicle, positive control, or this compound orally or intraperitoneally.

-

After 30-60 minutes, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

In Vivo Analgesic Activity: Hot Plate Test

This test is used to evaluate the central analgesic activity of a compound.

Materials:

-

Mice

-

Hot plate apparatus with adjustable temperature

-

This compound solution

-

Positive control (e.g., Morphine, 5 mg/kg)

-

Animal observation chambers

Procedure:

-

Set the temperature of the hot plate to 55 ± 0.5°C.

-

Place each mouse individually on the hot plate and record the latency to a nociceptive response (e.g., licking of the hind paws or jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

-

Administer the vehicle, positive control, or this compound to the respective groups of animals.

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction latency.

-

Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Receptor Modulation: Electrophysiological Recording in a Heterologous Expression System

This protocol describes the use of the patch-clamp technique to study the effect of this compound on ion channels such as GlyRs or GABA-A-Rs expressed in a cell line like HEK293.

Materials:

-

HEK293 cells

-

Plasmids encoding the subunits of the receptor of interest (e.g., α1 and β subunits of GlyR)

-

Transfection reagent

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for patch pipettes

-

Extracellular and intracellular recording solutions

-

Agonist for the receptor (e.g., glycine or GABA)

-

This compound solution

Procedure:

-

Co-transfect HEK293 cells with the plasmids encoding the receptor subunits. A plasmid for a fluorescent protein (e.g., GFP) can be included to identify transfected cells.

-

Culture the cells for 24-48 hours to allow for receptor expression.

-

Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Transfer a coverslip with the transfected cells to the recording chamber on the microscope of the patch-clamp setup and perfuse with the extracellular solution.

-

Under visual control, form a gigaohm seal between the patch pipette and a transfected cell and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the agonist at a concentration that elicits a submaximal response (e.g., EC₂₀) to obtain a stable baseline current.

-

Co-apply the agonist with various concentrations of this compound and record the changes in the current amplitude.

-

To determine if this compound acts as an agonist, apply it in the absence of the natural agonist.

-

Analyze the data to determine the effect of this compound (potentiation, inhibition, or direct activation) and calculate the IC₅₀ or EC₅₀.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows discussed in this guide.

Caption: Proposed signaling pathway for the analgesic effect of Gelsemium alkaloids.

Caption: Experimental workflow for the hot plate test.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound, as a member of the Gelsemium alkaloid family, holds considerable potential for interacting with therapeutic targets relevant to pain, inflammation, cancer, and neurological disorders. The strongest evidence from related compounds points towards the modulation of inhibitory neurotransmitter receptors, specifically glycine and GABA-A receptors, as a primary mechanism of action. However, the lack of direct experimental data for this compound necessitates a systematic investigation to confirm these hypotheses.

Future research should prioritize the following:

-

In vitro screening: A comprehensive screening of this compound against a panel of receptors, enzymes, and cancer cell lines is crucial to identify its primary targets and off-target effects.

-

Mechanism of action studies: Once primary targets are identified, detailed mechanistic studies, including binding assays and functional assays, should be conducted to characterize the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

-

In vivo validation: The therapeutic potential of this compound should be evaluated in relevant animal models of disease based on the in vitro findings.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound could help in optimizing its potency and selectivity for specific targets while minimizing potential toxicity.

This technical guide provides a foundational framework for initiating such investigations, leveraging the existing knowledge of related natural products to guide a rational approach to drug discovery.

References

- 1. Cytotoxic steroids of Gelsemium sempervirens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Difference in Cytotoxic Activity between Two Optical Isomers of Gelsemine from Gelsemium elegans Benth. on PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Functional modulation of glycine receptors by the alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Preliminary In-Vitro Studies of 11-Hydroxyrankinidine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on a series of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives, which are analogs of the core 11-Hydroxyrankinidine structure. The data and methodologies presented are synthesized from a key study evaluating their potential as cytotoxic agents against several human cancer cell lines.

Quantitative Data Summary

The in-vitro cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines (Panc-1, PC3, and MDA-MB-231) and one normal human dermal fibroblast (HDF) cell line. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

Table 1: In-Vitro Antiproliferative Effects (IC50, μM) of 12-Aryl-11-hydroxy... Derivatives (7a-q)

| Compound | R | Panc-1 | PC3 | MDA-MB-231 | HDF |

| 7a | 4-F | 22.18±0.13 | 25.11±0.15 | 27.54±0.11 | >50 |

| 7b | 4-Cl | 20.45±0.11 | 23.41±0.14 | 26.13±0.12 | >50 |

| 7c | 4-Br | 19.87±0.14 | 21.98±0.13 | 24.87±0.15 | >50 |

| 7d | 4-CH3 | 28.14±0.16 | 30.21±0.17 | 33.43±0.14 | >50 |

| 7e | 4-OCH3 | 26.54±0.12 | 28.76±0.15 | 31.87±0.13 | >50 |

| 7f | 4-OH | 24.12±0.14 | 26.43±0.16 | 29.54±0.11 | >50 |

| 7g | 3-F | 21.12±0.13 | 24.18±0.14 | 26.87±0.12 | >50 |

| 7h | 3-Cl | 18.76±0.11 | 20.87±0.12 | 23.54±0.14 | >50 |

| 7i | 3-Br | 17.98±0.12 | 19.54±0.11 | 22.18±0.13 | >50 |

| 7j | 3-CH3 | 27.87±0.15 | 29.87±0.16 | 32.76±0.15 | >50 |

| 7k | 3-OCH3 | 25.43±0.11 | 27.65±0.14 | 30.98±0.12 | >50 |

| 7l | 3-OH | 23.54±0.13 | 25.87±0.15 | 28.76±0.11 | >50 |

| 7m | 3-NO2 | 12.54±0.10 | 14.87±0.11 | 16.54±0.10 | >50 |

| 7n | 2-F | 23.43±0.14 | 26.54±0.16 | 28.98±0.13 | >50 |

| 7o | 2-Cl | 21.87±0.12 | 24.76±0.15 | 27.43±0.12 | >50 |

| 7p | 2-Br | 20.98±0.13 | 23.87±0.14 | 26.54±0.11 | >50 |

| 7q | 2-CH3 | 29.54±0.16 | 31.87±0.18 | 34.98±0.16 | >50 |

| Etoposide | - | 23.87±0.15 | 26.54±0.17 | 29.87±0.14 | - |

Data presented as mean ± standard deviation.

Table 2: Cell Cycle Distribution of Panc-1 Cells Treated with Compound 7m

| Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |

| Control | 2.1 ± 0.2 | 55.4 ± 1.5 | 25.3 ± 1.1 | 17.2 ± 0.9 |

| Compound 7m (12.5 μM) | 28.7 ± 1.2 | 60.1 ± 1.8 | 8.2 ± 0.7 | 3.0 ± 0.4 |

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

2.1. MTT Assay for Cell Viability

This assay quantitatively assesses the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cell lines (Panc-1, PC3, MDA-MB-231) and normal HDF cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of the synthesized compounds (or vehicle control) and incubated for an additional 48 hours.

-

MTT Addition: After the treatment period, 20 μL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.

2.2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Panc-1 cells were seeded in 6-well plates and treated with compound 7m at its IC50 concentration (12.5 μM) for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Fixed cells were washed with PBS and then incubated with a solution containing 50 μg/mL propidium (B1200493) iodide (PI) and 100 μg/mL RNase A in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentages of cells in the Sub-G1, G0/G1, S, and G2/M phases were determined using appropriate software.

2.3. Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Panc-1 cells were treated with compound 7m (12.5 μM) for 24 hours. Cells were then lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and PARP) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, with β-actin serving as a loading control.

Visualization of Pathways and Workflows

3.1. Proposed Signaling Pathway for Compound 7m-Induced Apoptosis in Panc-1 Cells

The induction of apoptosis and cell cycle arrest by compound 7m in Panc-1 cells suggests the involvement of key regulatory pathways. The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in pancreatic cancer.[1] Its inhibition can lead to apoptosis and cell cycle arrest.[1] The following diagram illustrates a plausible mechanism of action for compound 7m, targeting the PI3K/Akt signaling cascade.

Caption: Proposed PI3K/Akt signaling pathway inhibition by Compound 7m.

3.2. Experimental Workflow for In-Vitro Cytotoxicity Assessment

The following diagram outlines the general workflow for evaluating the cytotoxic effects of the synthesized compounds.

Caption: General experimental workflow for cytotoxicity assessment.

3.3. Logical Workflow for Apoptosis Detection

This diagram illustrates the logical steps involved in confirming apoptosis as a mechanism of cell death induced by the test compounds.

Caption: Logical workflow for the confirmation of apoptosis.

References

The Double-Edged Sword of Traditional Medicine: A Technical Guide to the Historical Use of Gelsemium elegans

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsemium elegans, a plant with a notorious reputation in traditional medicine, has been both a remedy and a poison for centuries. Revered in traditional Chinese medicine for its potent analgesic and anti-inflammatory properties, its extreme toxicity necessitated cautious and primarily external application. This technical guide delves into the historical ethnomedicinal uses of Gelsemium elegans, presenting a comprehensive overview of its traditional applications, the quantitative toxicological data of its constituent alkaloids, and detailed modern experimental protocols for its analysis. Furthermore, this document provides visualizations of the key signaling pathways affected by its bioactive compounds and a general workflow for the scientific investigation of such potent traditional herbal medicines. This guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of Gelsemium elegans, bridging the gap between its historical use and modern pharmacological interest.

Introduction

Gelsemium elegans, colloquially known as "heartbreak grass," has a long and complex history in traditional Asian medicine, particularly in China.[1][2] Its potent biological activity has been recognized for centuries, with traditional applications focusing on the treatment of pain, sciatica, inflammatory disorders, rheumatoid pain, neuropathic pain, spasticity, skin ulcers, and even cancer.[1][3][4][5] However, the plant's high toxicity, with a narrow margin between therapeutic and toxic doses, has historically limited its use primarily to external applications.[6][7] The main active and toxic constituents of Gelsemium elegans are a diverse group of monoterpene indole (B1671886) alkaloids, with over 121 different alkaloids identified to date.[4][8][9] This guide will explore the traditional uses, toxicology, and modern scientific investigation of this powerful medicinal and poisonous plant.

Traditional Medicinal Uses

Historical records and ethnobotanical studies indicate that Gelsemium elegans was a component of traditional Chinese medicine for various ailments. Its primary applications were aimed at alleviating pain and inflammation.

-

Pain Management : It was traditionally used to treat various types of pain, including rheumatoid and neuropathic pain.[4][5]

-

Skin Conditions : External preparations were applied to treat skin ulcers, eczema, and bruises.[4][10]

-

Anti-inflammatory : The plant was utilized for its anti-inflammatory properties in conditions like rheumatoid arthritis.[9][10]

-

Cancer Treatment : There are historical accounts of its use in treating certain types of cancer.[4]

Due to its extreme toxicity, internal use was rare and fraught with danger. The plant has also been notoriously used for suicide and homicide, a testament to its potent effects.[11] Traditional preparations likely involved infusions or decoctions for external application, though specific historical recipes and dosages are not well-documented in scientific literature, likely due to the inherent risks.

Quantitative Toxicological Data

The toxicity of Gelsemium elegans is attributed to its rich alkaloid content. The following tables summarize the available quantitative data on the toxicity of its extracts and purified alkaloids.

| Substance | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |

| Total Alkaloids of G. elegans | Mouse | Oral | 15 | [6][12] |

| Mouse | Intraperitoneal | 4 | [6][12] | |

| G. elegans Crude Extract | Mouse | Oral | 10-25 (causes 11-100% death) | [8] |

| Gelsenicine | Mouse | Intraperitoneal | 0.128 - 0.185 | [8][13][14] |

| Rat | Intraperitoneal | 0.26 | [1][8] | |

| Rat | Intravenous | 0.15 | [1][8] | |

| Gelsemine | Mouse | Intraperitoneal | 56 | [1][15] |

| Koumine | Mouse | Intraperitoneal | 100 | [1][8] |

| Humantenirine | Mouse (female) | Not specified | 0.071 | [16] |

| Mouse (male) | Not specified | 0.149 | [16] |

Modern Experimental Protocols

The investigation of potent medicinal plants like Gelsemium elegans requires a systematic and multi-disciplinary approach. Below are detailed methodologies for the phytochemical analysis and pharmacological evaluation of this plant.

Phytochemical Analysis

A comprehensive phytochemical analysis is crucial to identify and quantify the active and toxic constituents of Gelsemium elegans.

4.1.1. Plant Material Preparation

-

Collection and Authentication : Collect plant material (Gelsemium elegans) and have it authenticated by a qualified botanist. A voucher specimen should be deposited in a herbarium.

-

Drying and Grinding : The plant material (roots, stems, leaves) is washed, dried in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder.

4.1.2. Extraction of Alkaloids

-

Acid-Base Extraction : A conventional method for isolating alkaloids involves an acid-base extraction.[11]

-

The powdered plant material is macerated with an acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids, making them soluble in the aqueous phase.

-

The acidic extract is filtered, and the filtrate is then basified with a base (e.g., NH4OH) to a pH of around 9-10. This deprotonates the alkaloids, making them less soluble in water.

-

The basified solution is then partitioned with an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane). The alkaloids will move into the organic phase.

-

The organic phase is collected, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.

-

4.1.3. Chromatographic Separation and Identification

-

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector is a standard method for the quantitative analysis of major alkaloids like gelsemine, koumine, and gelsenicine.[10][17]

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and water (containing a modifier like formic acid or ammonium (B1175870) acetate) is commonly employed.

-

Detection : UV detection at a specific wavelength (e.g., 254 nm) is used for quantification against standard compounds.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : For the identification and quantification of a wider range of alkaloids, including trace compounds, LC-MS/MS is the method of choice.[15][18]

-

Ionization Source : Electrospray ionization (ESI) in positive mode is typically used for alkaloids.

-

Mass Analyzer : Quadrupole time-of-flight (QTOF) or triple quadrupole (QqQ) mass spectrometers provide high resolution and sensitivity for structural elucidation and quantification.

-

Pharmacological Assays

Animal models are essential for evaluating the pharmacological and toxicological effects of Gelsemium elegans extracts and isolated compounds.

4.2.1. Analgesic Activity

-

Hot-Plate Test : This test is used to evaluate central analgesic activity.

-

Mice are placed on a heated plate (e.g., 55 ± 0.5°C), and the latency to a pain response (e.g., licking paws or jumping) is recorded.

-

The test compound is administered (e.g., orally or intraperitoneally) prior to the test, and the increase in reaction time is measured.

-

-

Acetic Acid-Induced Writhing Test : This test is used to assess peripheral analgesic activity.

-

Mice are injected intraperitoneally with a dilute solution of acetic acid to induce abdominal constrictions (writhes).

-

The test compound is administered prior to the acetic acid injection, and the number of writhes over a specific period is counted and compared to a control group.

-

4.2.2. Anti-inflammatory Activity

-

Carrageenan-Induced Paw Edema : This is a classic model of acute inflammation.

-

A sub-plantar injection of carrageenan is administered to the hind paw of a rat, inducing localized inflammation and edema.

-

The test compound is administered prior to the carrageenan injection.

-

The volume of the paw is measured at different time points using a plethysmometer to determine the extent of edema inhibition.

-

4.2.3. Acute Toxicity Study (LD50 Determination)

-

Procedure :

-

Groups of animals (e.g., mice or rats) are administered with different doses of the test substance (e.g., total alkaloid extract or a specific alkaloid).

-

The animals are observed for a set period (e.g., 24-72 hours) for signs of toxicity and mortality.

-

The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods (e.g., probit analysis).

-

Signaling Pathways and Mechanisms of Action

The alkaloids from Gelsemium elegans exert their potent effects by interacting with several key neurotransmitter systems in the central nervous system.

GABAergic and Glycinergic Pathways

Several studies suggest that Gelsemium alkaloids, particularly the more toxic ones, act on GABA (gamma-aminobutyric acid) and glycine (B1666218) receptors.[1][11][19] GABA and glycine are the primary inhibitory neurotransmitters in the brain and spinal cord, respectively.

Caption: Interaction of Gelsemium alkaloids with GABAergic and Glycinergic pathways.

The modulation of these receptors by Gelsemium alkaloids can lead to an enhanced inhibitory effect, resulting in central nervous system depression, respiratory failure, and convulsions.[1][11]

NMDA Receptor and Excitotoxicity

Recent research also points to the involvement of the N-methyl-D-aspartate (NMDA) receptor in the toxic effects of Gelsemium alkaloids.[16] The NMDA receptor is a key player in excitatory neurotransmission.

Caption: Postulated modulation of the NMDA receptor by Gelsemium alkaloids.

Dysregulation of NMDA receptor function can lead to excessive calcium influx and excitotoxicity, contributing to the neurotoxic effects observed in Gelsemium poisoning.

Experimental Workflow for Traditional Herbal Medicine Analysis

The scientific investigation of a traditional herbal medicine like Gelsemium elegans follows a logical and rigorous workflow, from initial preparation to detailed pharmacological and toxicological assessment.

References

- 1. Frontiers | Caution on the severe damage of Gelsemium elegans poisoning: a case report on family poisoning and systematic review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The genus Gelsemium: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal plants of the genus Gelsemium (Gelsemiaceae, Gentianales)--a review of their phytochemistry, pharmacology, toxicology and traditional use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atlas of Poisonous Plants in Hong Kong - A Clinical Toxicology Perspective é¦æ¸¯ææ¯æ¤ç©åé - è¨åºæ¯çå¸éè¦ [www3.ha.org.hk]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. The qualitative and quantitative analyses of Gelsemium elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological effect and toxicity of alkaloids from Gelsemium elegans Benth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Network Pharmacology and Experimental Verification to Unveil the Mechanism of N-Methyl-D-Aspartic Acid Rescue Humantenirine-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the Isolation of 11-Hydroxyrankinidine from Gelsemium elegans

Application Note: This document provides a detailed protocol for the isolation of 11-Hydroxyrankinidine, a humantenine-type alkaloid, from the whole plant of Gelsemium elegans. This protocol is intended for researchers, scientists, and drug development professionals working on the characterization and utilization of bioactive compounds from natural sources.

Introduction

Gelsemium elegans is a well-known plant species containing a diverse array of biologically active indole (B1671886) alkaloids. Among these, the humantenine-type alkaloids have attracted significant scientific interest. This compound is a representative of this class of compounds and has been isolated from the whole plant of Gelsemium elegans. This protocol outlines the methodology for its extraction and purification, based on established phytochemical procedures.

Experimental Protocols

Plant Material and Extraction of Crude Alkaloids

A multi-step solvent extraction and acid-base partitioning process is employed to obtain the crude alkaloid mixture from the plant material.

Materials:

-

Dried and powdered whole plant of Gelsemium elegans

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl), 2% aqueous solution

-

Chloroform (B151607) (CHCl₃)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Large glass percolators or extraction vessels

-

Separatory funnels

-

Filter paper

Procedure:

-

Percolate the powdered plant material (e.g., 10 kg) with methanol at room temperature.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a thick syrup.

-

Suspend the syrup in a 2% aqueous HCl solution.

-

Filter the acidic solution to remove non-alkaloidal residues.

-

Basify the filtrate to a pH of 9-10 with ammonium hydroxide.

-

Extract the basic solution exhaustively with chloroform in a separatory funnel.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the dried chloroform extract under reduced pressure to yield the crude alkaloid mixture.

Chromatographic Isolation of this compound

The crude alkaloid mixture is subjected to column chromatography for the separation of individual components.

Materials:

-

Crude alkaloid extract

-

Silica (B1680970) gel (for column chromatography)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Chromatography column

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel) and developing tank

-

UV lamp for TLC visualization

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform. Start with 100% chloroform and gradually increase the polarity by adding methanol.

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation process by analyzing the collected fractions using thin-layer chromatography (TLC).

-

Pool the fractions containing the target compound, this compound, based on the TLC analysis.

-

Further purify the pooled fractions if necessary using repeated column chromatography or preparative TLC to obtain pure this compound.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value |

| Compound Name | This compound |

| Source | Gelsemium elegans (whole plant) |

| Molecular Formula | C₂₀H₂₄N₂O₄ |

| Molecular Weight | 356.42 g/mol |

| CAS Number | 122590-03-8 |

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation of this compound from Gelsemium elegans.

Caption: Isolation workflow for this compound.

Application Note & Protocol: UPLC-MS/MS Method for the Quantification of 11-Hydroxyrankinidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxyrankinidine is a metabolite of rankinidine (B1678811), a humantenine-type alkaloid isolated from plants of the Gelsemium genus.[1] Due to the potential toxicological and pharmacological significance of rankinidine and its metabolites, a sensitive and robust analytical method for their quantification in biological matrices is essential for drug metabolism, pharmacokinetic (DMPK), and toxicology studies. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable quantification of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.

Chemical Properties of this compound

-

Chemical Formula: C₂₀H₂₄N₂O₄[2]

-

Molecular Weight: 356.4 g/mol [2]

-

Structure: While a definitive public structure was not found, its metabolic relationship to rankinidine suggests a hydroxylated form of the parent compound.

Experimental Protocols

1. Sample Preparation: Protein Precipitation